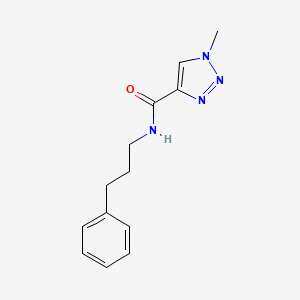
1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPPT belongs to the class of triazole compounds, which are known for their diverse biological activities and pharmacological properties. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Molecular Structure : Research has been conducted on the synthesis of triazole derivatives, emphasizing their molecular conformation and interactions. For instance, Shen et al. (2013) synthesized new triazole carboxamides, detailing their molecular structure through NMR, IR, MS spectra, and X-ray diffraction, highlighting inter- and intramolecular hydrogen bonding that stabilizes the molecular conformation (Shen et al., 2013).
Antimicrobial Activity
Discovery as Antimicrobial Agents : A study by Pokhodylo et al. (2021) discovered novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This research highlighted the potential of triazole derivatives in addressing drug-resistant microbial infections (Pokhodylo et al., 2021).
Potential Pharmaceutical Applications
Anticancer Nucleosides Synthesis : A study focused on the synthesis of new anticancer nucleosides based on 1,2,4-triazole derivatives, highlighting their structure and potential efficacy against cancer. This work suggests the application of triazole compounds in developing novel anticancer drugs (Lei et al., 2014).
properties
IUPAC Name |
1-methyl-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17-10-12(15-16-17)13(18)14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVUXCDVKMXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)
![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)
![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate](/img/structure/B2651582.png)
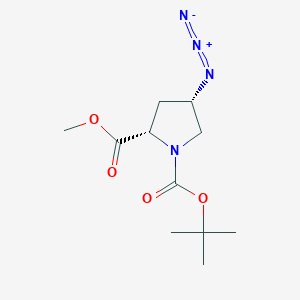
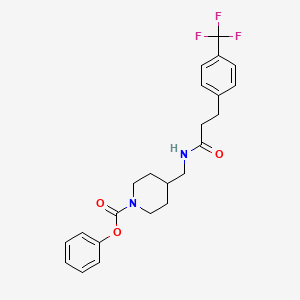
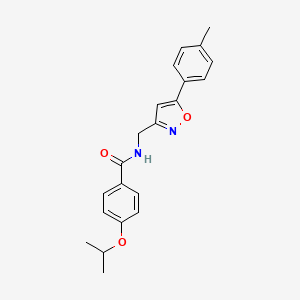
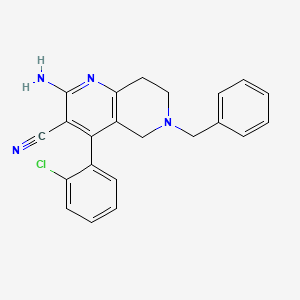
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)
![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)
![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)
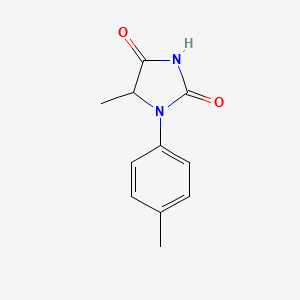
![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)
![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)
![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)